molecular formula C19H19N3O4 B2670925 Benzofuran-2-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 2034501-28-3

Benzofuran-2-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No. B2670925
CAS RN: 2034501-28-3
M. Wt: 353.378
InChI Key: GQZYMHBKUMKGDM-UHFFFAOYSA-N
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Description

Benzofuran-2-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone is a compound that belongs to the benzofuran family . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .


Synthesis Analysis

The synthesis of benzofuran derivatives has been achieved through various methods . One of the starting compounds, 3-phenyl-3-methyl-1-(2-chloro-1-oxoethyl)cyclobutane, was synthesized starting from acrolein and dry chlorine, and subsequently isobutylene . Benzofuran derivatives were prepared from 2-hydroxy-5-bromobenzaldehyde or 2-hydroxy naphthalaldehyde and 3-phenyl-3-methyl-1-(2-chloro-1-oxoethyl) cyclobutane in different solvents .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives has been solved by direct methods using SHELXS-2018/3 and refined by the full-matrix least-squares procedure on F2 for all data using SHELXL-2018/3 .


Chemical Reactions Analysis

Benzofuran derivatives have been found to undergo various chemical reactions . For example, they can undergo [2+2] cycloreversion, which has important biological implications in splitting the cyclobutane-type pyrimidine dimers in UV damaged DNA .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can be determined using various methods . For example, the yield, melting point, and IR spectrum can be determined .

Scientific Research Applications

Antimicrobial Activity

Several studies have synthesized benzofuran derivatives to evaluate their antimicrobial properties. For instance, Patel et al. (2011) investigated the synthesis and antimicrobial activity of new pyridine derivatives incorporating benzofuran units, finding variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Koca et al. (2005) also synthesized novel derivatives of benzofuran and tested them for antimicrobial activity, identifying compounds with significant effects against various microbial strains (Koca, Servi, Kırılmış, Ahmedzade, Kazaz, Ozbek, & Otük, 2005).

Antiproliferative and Anticancer Activity

Research by Parekh et al. (2011) focused on benzofuran derivatives for their antiproliferative effects and ability to reverse multidrug resistance in cancer cells, highlighting the therapeutic potential of benzofuran compounds in oncology (Parekh, Bhavsar, Savant, Thakrar, Bavishi, Parmar, Vala, Radadiya, Pandya, Serly, Molnár, & Shah, 2011).

Enzyme Inhibition

Benzofuran derivatives have also been explored for their enzyme inhibitory activities, which could be beneficial in developing treatments for various diseases. For example, Saberi et al. (2006) synthesized benzofuran compounds that showed potent inhibition against the enzyme aromatase, which is crucial for the treatment of hormone-sensitive breast cancers (Saberi, Vinh, Yee, Griffiths, Evans, & Simons, 2006).

Mechanism of Action

While the specific mechanism of action for Benzofuran-2-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone is not mentioned in the retrieved papers, benzofuran derivatives have been found to have a wide array of biological activities . They have been used in the search for efficient antimicrobial candidates . They have also been found to have antifungal activity and activity as potent non-steroidal reversible inhibitors of P450 aromatase .

Future Directions

Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . There is a need to collect the latest information in this promising area to pave the way for future research . This will help medicinal chemists to develop structure activity relationships (SAR) on these derivatives as antimicrobial drugs .

properties

IUPAC Name

1-benzofuran-2-yl-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-24-17-10-20-11-18(21-17)25-14-6-4-8-22(12-14)19(23)16-9-13-5-2-3-7-15(13)26-16/h2-3,5,7,9-11,14H,4,6,8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZYMHBKUMKGDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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